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Compound of Interest

Compound Name: 2-Azabicyclo[2.1.1]hexane

Cat. No.: B1358214 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the

Three-Dimensional Structure of 2-Azabicyclo[2.1.1]hexane and its Comparison with

Alternative Bicyclic Scaffolds.

The rigid, three-dimensional structure of 2-azabicyclo[2.1.1]hexane has emerged as a

promising scaffold in medicinal chemistry, offering a unique conformational constraint that can

enhance binding affinity and improve pharmacokinetic properties of drug candidates. This

guide provides a comparative analysis of the conformation of 2-azabicyclo[2.1.1]hexane,

supported by crystallographic data, and contrasts it with other relevant bicyclic amines used in

drug discovery.

Comparative Crystallographic Data
The following tables summarize key geometric parameters obtained from single-crystal X-ray

diffraction studies of 2-azabicyclo[2.1.1]hexane derivatives and related bicyclic amines. These

parameters provide a quantitative insight into the conformational differences between these

scaffolds.

Table 1: Crystallographic Data for 2-Azabicyclo[2.1.1]hexane Derivatives
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Compound
C1-C4
Distance
(Å)

C2-N-C5
Angle (°)

C1-C6-C5
Angle (°)

Puckering
Amplitude
(Å)

Reference

N-

(methoxycarb

onyl)-3-

methyl-2-

azabicyclo[2.

1.1]hexane

dibromide

1.54 - 1.56 108 - 110 93 - 95

Data not

available in

abstract

[Journal of

Organic

Chemistry,

2001][1]

Ac–methano-

hyp–OMe

Data not

available in

abstract

Data not

available in

abstract

Data not

available in

abstract

Data not

available in

abstract

[Raines Lab]

1-Aryl-2-

azabicyclo[2.

1.1]hexane

derivative

Data not

available in

abstract

Data not

available in

abstract

Data not

available in

abstract

Data not

available in

abstract

[Lookchem]

Note: Detailed crystallographic data, including bond lengths, angles, and atomic coordinates for

these derivatives, are available in the supporting information of the cited publications.

Table 2: Crystallographic Data for Alternative Bicyclic Amines
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Compound
Bridgehead-
Bridgehead
Distance (Å)

Key Bond
Angles (°)

Ring
Conformation

Reference

(1S,4S)-2,5-

diazoniabicyclo[2

.2.1]heptane

dibromide

C1-C4: 2.131(6),

2.138(6)

N2-C1-C4:

101.9(3),

102.3(3)

Twisted

[Acta

Crystallographica

Section E, 2017]

[1][2]

7-

Azabicyclo[2.2.1]

heptan-7-ium

chloride

C1-C4: Data not

available

Data not

available
Envelope

[Acta

Crystallographica

Section E, 2016]

[3]

(1'R,2'R)-3-[(cis-

2'-

Cyclohexylmethy

lcyclopentyl)imin

o]-2-

azabicyclo[2.2.2]

octane

hydrobromide

C1-C4: Data not

available

C1-N2-C3:

116.8(3)
Twisted Boat

[Acta

Crystallographica

Section C, 1999]

Benzyl 3-oxo-2-

oxa-5-

azabicyclo[2.2.1]

heptane-5-

carboxylate

C1-C4: 2.137(3)
C1-O2-C3:

107.5(2)
Envelope

[IUCrData, 2015]

[2]

Experimental Protocols
The definitive confirmation of the conformation of these bicyclic amines is achieved through

single-crystal X-ray diffraction. A general experimental protocol for the structural elucidation of

small molecules is outlined below.

Experimental Workflow for Single-Crystal X-ray
Diffraction
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Crystal Growth & Selection Data Collection Structure Solution & Refinement Analysis & Validation

Synthesis of Compound Crystal Growth
(Slow Evaporation, Vapor Diffusion, etc.)

Crystal Selection
(Microscope) Mounting on Goniometer X-ray Diffractometer Diffraction Data Collection Data Reduction & Correction Structure Solution

(Direct Methods, Patterson, etc.)
Structure Refinement

(Full-matrix least-squares)
Structure Validation

(checkCIF)
Conformational Analysis

(Bond Lengths, Angles, Torsions) CIF File Generation

Bicyclic Amine Scaffolds

Key Properties for Drug Design

Application in Medicinal Chemistry

2-Azabicyclo[2.1.1]hexane

Conformational Rigidity

High

Lipophilicity (logP)

Lowered

Aqueous Solubility

Increased

3D Vectorial Display of Substituents

2-Azabicyclo[2.2.1]heptane

Very High

2-Azabicyclo[2.2.2]octane

Moderate

Enhanced Target Binding Affinity

Improved Pharmacokinetic PropertiesIncreased Target Specificity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Conformational Analysis of 2-Azabicyclo[2.1.1]hexane:
A Crystallographic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358214#crystallographic-analysis-to-confirm-the-
conformation-of-2-azabicyclo-2-1-1-hexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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